![molecular formula C26H28N4O3 B2860969 N-cyclohexyl-2-(1-ethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide CAS No. 1251629-78-3](/img/structure/B2860969.png)
N-cyclohexyl-2-(1-ethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-cyclohexyl-2-(1-ethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide” is a chemical compound with the molecular formula C19H24N2O3 . Its average mass is 328.405 Da and its monoisotopic mass is 328.178680 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, an acetamide group, and a pyrido[2,3-b][1,4]thiazin group with an ethyl group and an oxo group .Scientific Research Applications
Synthesis and Biological Activity Assessment
Heterocyclic Compound Synthesis : Research has been conducted on the synthesis of various innovative heterocycles incorporating a thiadiazole moiety, showcasing the compound's utility as a precursor for creating pyrrole, pyridine, coumarin, thiazole, and several other derivatives. These compounds have been examined for their insecticidal potential against the cotton leafworm, Spodoptera littoralis, indicating the compound's role in developing pest control agents (Fadda et al., 2017).
Antitumor Activity : Another study explored the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, assessing their antitumor activities. Some of these derivatives demonstrated promising inhibitory effects on various cell lines, highlighting the compound's significance in medicinal chemistry and drug development (Albratty et al., 2017).
Antimicrobial Activity : The synthesis and antimicrobial activity of thiazole, bisthiazole, pyridone, and bispyridone derivatives have been investigated, revealing the compound's utility in generating substances with potential antibacterial and antifungal properties (Ali et al., 2010).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-17(2)19-6-8-20(9-7-19)22-12-14-27-25-21(16-29-30(22)25)26(31)28-13-11-18-5-10-23(32-3)24(15-18)33-4/h5-10,12,14-17H,11,13H2,1-4H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFWKSHGWLTODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2860886.png)
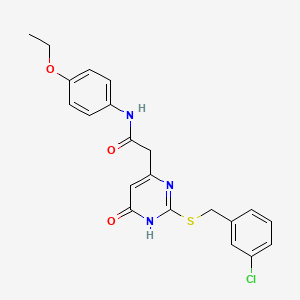
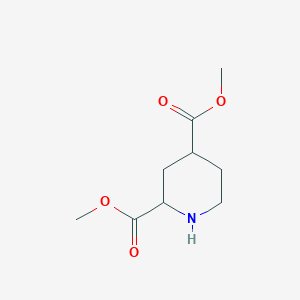


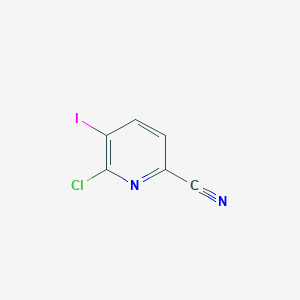
![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)
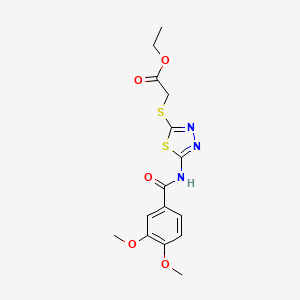


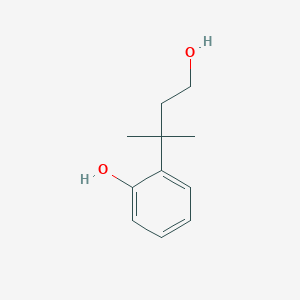
![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)
